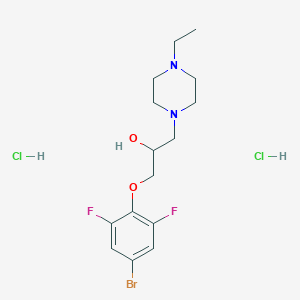![molecular formula C19H15Cl2N3O3S B5154275 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5154275.png)
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine, also known as TCS-1102, is a synthetic compound that has been studied for its potential use as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. It has also been shown to modulate the immune system and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression, as well as modulate the immune system and promote apoptosis in cancer cells. It has also been shown to have anti-tumor properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine is that it has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation is that its exact mechanism of action is not fully understood, which may make it more difficult to develop into a clinically effective drug.
Direcciones Futuras
There are several future directions for research on 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine. One area of interest is its potential use as a therapeutic agent in the treatment of cancer and inflammation. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a tool for studying the mechanisms of inflammation and cancer progression. Future studies may also focus on identifying more potent and selective analogs of 1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine.
Métodos De Síntesis
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine is synthesized through a multi-step process involving the reaction of 3-chlorobenzothiophene-2-carbonyl chloride with piperazine, followed by nitration and reduction reactions. The final product is obtained through purification and isolation steps.
Aplicaciones Científicas De Investigación
1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies.
Propiedades
IUPAC Name |
(3-chloro-1-benzothiophen-2-yl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O3S/c20-12-5-6-14(15(11-12)24(26)27)22-7-9-23(10-8-22)19(25)18-17(21)13-3-1-2-4-16(13)28-18/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZBUMPCRYCSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6296877 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5154201.png)
![ethyl 2-[(anilinocarbonothioyl)amino]-5-ethyl-5-methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5154213.png)

![N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]](/img/structure/B5154222.png)
![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5154228.png)
![N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5154249.png)
![4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5154265.png)
![N-(2-bromo-4,6-difluorophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5154269.png)
![N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5154279.png)
![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopentylpropanamide](/img/structure/B5154281.png)
![1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B5154282.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154283.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5154289.png)
![2-(4-chlorobenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5154294.png)